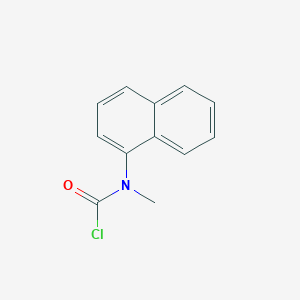
Methyl(naphthalen-1-yl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(naphthalen-1-yl)carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carbamyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-1-yl)carbamyl chloride can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylamine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
Naphthalen-1-ylamine+Phosgene→Methyl(naphthalen-1-yl)carbamyl chloride+HCl
This method requires careful handling of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated systems to handle the reagents safely. The reaction is typically carried out in a controlled environment to ensure the safety of the workers and the quality of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(naphthalen-1-yl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form naphthalen-1-ylamine and carbon dioxide.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include N-substituted carbamates, esters, and thiocarbamates.
Hydrolysis Products: Naphthalen-1-ylamine and carbon dioxide are the primary products of hydrolysis.
Applications De Recherche Scientifique
Methyl(naphthalen-1-yl)carbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl(naphthalen-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The carbamyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The naphthalene ring can also interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yl methylcarbamate: Similar structure but lacks the chloride group.
Naphthalen-1-ylamine: The parent amine compound without the carbamyl chloride group.
Methyl carbamate: Contains a carbamate group but lacks the naphthalene ring.
Uniqueness
Methyl(naphthalen-1-yl)carbamyl chloride is unique due to the presence of both the naphthalene ring and the carbamyl chloride group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other related compounds. The naphthalene ring provides hydrophobic interactions, while the carbamyl chloride group offers reactive sites for covalent bonding with nucleophiles.
Propriétés
Numéro CAS |
57340-50-8 |
|---|---|
Formule moléculaire |
C12H10ClNO |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
N-methyl-N-naphthalen-1-ylcarbamoyl chloride |
InChI |
InChI=1S/C12H10ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clé InChI |
CUWWPPCGNNYYSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


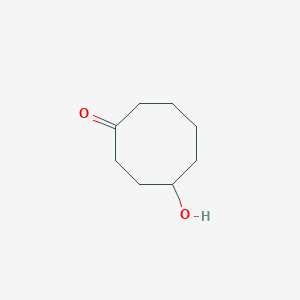
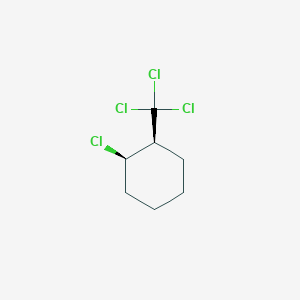
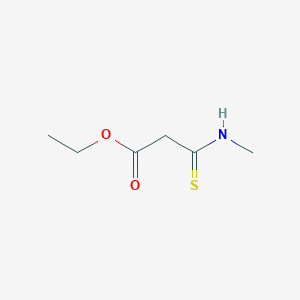
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
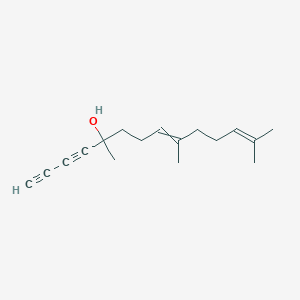
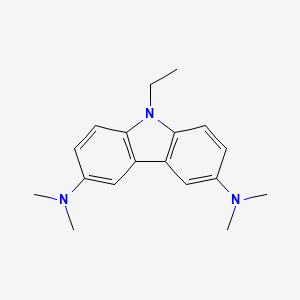
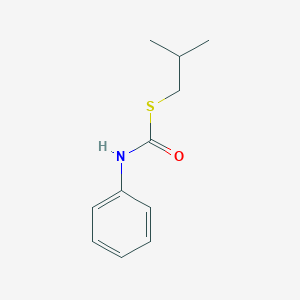

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
